molecular formula C16H15N5O3 B4327108 N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B4327108
Poids moléculaire: 325.32 g/mol
Clé InChI: RPSLYHAOPORNLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). It has shown promising results in pre-clinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mécanisme D'action

N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 selectively inhibits this compound, leading to increased acetylation of histones and other proteins. This, in turn, leads to changes in gene expression and cellular processes, including cell cycle progression, apoptosis, and autophagy.
Biochemical and Physiological Effects:
Inhibition of this compound by ACY-1215 has been shown to have several biochemical and physiological effects. These include the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of protein aggregation and neuroinflammation in neurodegenerative disorders, and the modulation of immune responses in inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ACY-1215 is its specificity for N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, which reduces the risk of off-target effects. In addition, ACY-1215 has shown good oral bioavailability and pharmacokinetic properties in pre-clinical studies. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in some disease models.

Orientations Futures

There are several potential future directions for research on ACY-1215. These include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in humans with various diseases.
2. Development of more potent and selective N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide inhibitors based on the structure of ACY-1215.
3. Investigation of the role of this compound in other diseases and cellular processes.
4. Combination therapy studies to evaluate the efficacy of ACY-1215 in combination with other anticancer drugs or neuroprotective agents.
5. Development of biomarkers to predict response to ACY-1215 and monitor treatment efficacy.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule inhibitor of this compound with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory conditions. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Applications De Recherche Scientifique

ACY-1215 has been extensively studied in pre-clinical models of various diseases, including multiple myeloma, lymphoma, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and enhance the efficacy of other anticancer drugs. In addition, ACY-1215 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

N-(2-carbamoylphenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-21-14(11(9-18-21)13-7-8-19-24-13)16(23)20-12-6-4-3-5-10(12)15(17)22/h3-9H,2H2,1H3,(H2,17,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSLYHAOPORNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.